Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds or carbenes. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. The strained cyclopropane ring can interact with enzymes or receptors, potentially leading to biological effects. The methoxy groups and carboxylic acid functionality can also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 2,4-dimethoxyphenyl group.
2-(2,4-Dimethoxyphenyl)acetic acid: Lacks the cyclopropane ring.
Phenylcyclopropane-1-carboxylic acid: Lacks the methoxy groups.
Uniqueness
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C12H14O4
- Molecular Weight : 234.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies have indicated that cyclopropane carboxylic acids can act as inhibitors of ethylene biosynthesis by targeting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a crucial role in the production of ethylene in plants. Ethylene is a significant hormone involved in various plant growth processes.
Inhibitory Effects on Ethylene Production
Research has demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant inhibitory effects on ACO activity. For instance, molecular docking studies have shown that this compound can effectively bind to the active site of ACO, thereby inhibiting its function.
Table 1: Molecular Docking Results for Cyclopropane Carboxylic Acids
Compound | ΔG (kcal/mol) | Kb (M−1) |
---|---|---|
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)carboxylic acid | -6.5 | 5.9385×10^4 |
(1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
Methylcyclopropane | -3.1 | 0.188×10^3 |
1. In Vitro Studies
In vitro studies have assessed the antiproliferative activity of various cyclopropane derivatives on cancer cell lines. For example, compounds similar to this compound were tested against human cervix carcinoma (HeLa) and murine leukemia cells (L1210). Results indicated a dose-dependent inhibition of cell proliferation.
2. Agricultural Applications
The compound has also been evaluated for its potential use in agriculture as an ethylene inhibitor to delay ripening in fruits and vegetables. Field trials demonstrated that application of this compound resulted in extended shelf life and reduced spoilage rates in treated produce.
Safety and Toxicity
Safety assessments indicate that while the compound exhibits significant biological activity, it also necessitates careful handling due to potential toxicity at higher concentrations. The LD50 values for related cyclopropane derivatives suggest moderate toxicity levels which warrant further investigation into safe application thresholds.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-7-3-4-8(11(5-7)16-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
YVBOWLOUHUYQFS-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2C(=O)O)OC |
Origin of Product |
United States |
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